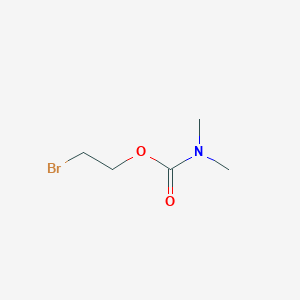

2-bromoethyl N,N-dimethylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromoethyl N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO2/c1-7(2)5(8)9-4-3-6/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAORRHZAFUYCTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82524-20-7 | |

| Record name | 2-bromoethyl N,N-dimethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2-Bromoethyl Carbamates for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific chemical properties of 2-bromoethyl N,N-dimethylcarbamate (CAS: 82524-20-7) is limited in publicly available scientific literature. However, due to its structural similarity, this guide will provide a comprehensive overview of the well-characterized analog, tert-Butyl N-(2-bromoethyl)carbamate (CAS: 39684-80-5), as a representative compound of this class. This information is intended to serve as a valuable resource for understanding the chemical behavior, synthesis, and potential applications of 2-bromoethyl carbamates in research and development.

Introduction to 2-Bromoethyl Carbamates

2-Bromoethyl carbamates are bifunctional organic molecules that incorporate both a reactive bromoethyl group and a carbamate moiety. This unique combination makes them valuable intermediates in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The carbamate group, known for its chemical and proteolytic stability, often serves as a protecting group for amines or as a key structural motif in bioactive molecules.[1][2][3] The bromoethyl group provides a reactive site for nucleophilic substitution, enabling the introduction of the carbamate-containing fragment into a larger molecular scaffold.

Physicochemical Properties of tert-Butyl N-(2-bromoethyl)carbamate

The following table summarizes the key physicochemical properties of tert-Butyl N-(2-bromoethyl)carbamate.

| Property | Value | Reference(s) |

| CAS Number | 39684-80-5 | [4][5] |

| Molecular Formula | C₇H₁₄BrNO₂ | [4][5] |

| Molecular Weight | 224.1 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid or colorless oil | [4][6] |

| Melting Point | 30-32 °C | [4][7][8] |

| Boiling Point | 262.3 ± 23.0 °C at 760 mmHg | [9] |

| Density | 1.321 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, and Ethyl Acetate | [4][8] |

Synthesis of tert-Butyl N-(2-bromoethyl)carbamate

A common and efficient method for the synthesis of tert-Butyl N-(2-bromoethyl)carbamate involves the reaction of 2-bromoethylamine or its hydrobromide salt with di-tert-butyl dicarbonate (Boc₂O), a reagent used for introducing the tert-butoxycarbonyl (Boc) protecting group.[10]

Reaction: Protection of 2-bromoethylamine with di-tert-butyl dicarbonate.

Materials:

-

2-bromoethylamine hydrobromide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (or another suitable base like sodium hydroxide)

-

Methanol (or other suitable solvent like acetonitrile or dichloromethane/water)

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-bromoethylamine hydrobromide in methanol at 0 °C.

-

Add triethylamine to the solution to neutralize the hydrobromide and liberate the free amine.

-

Slowly add a solution of di-tert-butyl dicarbonate in methanol to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-12 hours).[4][10]

-

Upon completion of the reaction (monitored by TLC or other appropriate methods), add water to dilute the mixture.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield tert-Butyl N-(2-bromoethyl)carbamate, which can be obtained as a colorless oil or a white solid upon further purification or crystallization.[4][10]

Caption: General workflow for the synthesis of tert-Butyl N-(2-bromoethyl)carbamate.

Reactivity and Applications in Drug Development

The chemical reactivity of tert-Butyl N-(2-bromoethyl)carbamate is dominated by the presence of the bromine atom, which acts as a good leaving group in nucleophilic substitution reactions. This allows for the covalent attachment of the "Boc-aminoethyl" moiety to various nucleophiles.

Caption: Nucleophilic substitution reaction of tert-Butyl N-(2-bromoethyl)carbamate.

Carbamates are a key structural motif in many approved drugs and prodrugs.[1][11][12] They are often used as isosteres for amide bonds, offering improved stability and cell permeability.[1] The "Boc-aminoethyl" group, introduced using reagents like tert-Butyl N-(2-bromoethyl)carbamate, can be a crucial building block for synthesizing more complex molecules with therapeutic potential.[6] For instance, it is a useful intermediate for the synthesis of nitric oxide (NO) synthase inhibitors.[10]

The general strategy involves:

-

Introduction of the protected aminoethyl linker: A nucleophilic group on a core scaffold displaces the bromide from tert-Butyl N-(2-bromoethyl)carbamate.

-

Deprotection: The Boc group is subsequently removed under acidic conditions to reveal a primary amine.

-

Further functionalization: The newly exposed amine can then be further modified to build the final target molecule.

This versatile approach allows for the systematic modification of lead compounds in drug discovery programs.

Safety and Handling

tert-Butyl N-(2-bromoethyl)carbamate is considered a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statements:

Precautionary Measures:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

Store in a cool, dry, and well-ventilated place. A storage temperature of -20°C is often recommended.[4]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

While specific data on this compound is scarce, the detailed analysis of its close analog, tert-Butyl N-(2-bromoethyl)carbamate, provides valuable insights into the chemical properties, synthesis, and applications of this class of compounds. Their ability to act as bifunctional linkers, combining the stability of the carbamate group with the reactivity of the bromoethyl moiety, makes them important tools for researchers and scientists, particularly in the realm of drug design and development. The experimental protocols and data presented in this guide offer a solid foundation for the safe and effective use of these versatile chemical intermediates.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 5. tert-Butyl N-(2-bromoethyl)carbamate | C7H14BrNO2 | CID 4103526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. tert-Butyl N-(2-bromoethyl)carbamate, CAS No. 39684-80-5 - iChemical [ichemical.com]

- 8. 39684-80-5 CAS MSDS (tert-Butyl N-(2-bromoethyl)carbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5 | Chemsrc [chemsrc.com]

- 10. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 11. [PDF] Organic Carbamates in Drug Design and Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

Synthesis of 2-Bromoethyl N,N-dimethylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-bromoethyl N,N-dimethylcarbamate, a valuable intermediate in pharmaceutical and organic synthesis. The document outlines the primary synthetic route, detailed experimental protocols, and relevant chemical data.

Introduction

This compound is a bifunctional molecule containing both a reactive bromoethyl group and a carbamate moiety. This structure makes it a versatile building block for the introduction of the N,N-dimethylcarbamoyl group into various molecular scaffolds, a common feature in many biologically active compounds. The synthesis of this compound is of significant interest to researchers in drug discovery and development.

Synthetic Pathway

The most direct and widely applicable method for the synthesis of this compound involves the reaction of 2-bromoethanol with N,N-dimethylcarbamoyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of 2-bromoethanol attacks the electrophilic carbonyl carbon of N,N-dimethylcarbamoyl chloride, leading to the formation of the desired carbamate and hydrochloric acid as a byproduct. To neutralize the acid and drive the reaction to completion, a non-nucleophilic base, such as pyridine or triethylamine, is typically employed.

A general reaction scheme is presented below:

Reaction Scheme:

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that these values are representative and can vary based on the specific reaction scale and conditions.

| Parameter | Value |

| Reactants | |

| 2-Bromoethanol | 1.0 eq |

| N,N-Dimethylcarbamoyl Chloride | 1.1 - 1.2 eq |

| Base (e.g., Pyridine) | 1.2 - 1.5 eq |

| Solvent (e.g., Dichloromethane) | 5 - 10 mL per gram of 2-bromoethanol |

| Reaction Conditions | |

| Temperature | 0 °C to room temperature (25 °C) |

| Reaction Time | 4 - 12 hours |

| Product | |

| Typical Yield | 75 - 90% |

| Purity (post-purification) | >95% |

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials:

-

2-Bromoethanol

-

N,N-Dimethylcarbamoyl chloride[1]

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-bromoethanol (1.0 eq) and anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.

-

In a separate dropping funnel, dissolve N,N-dimethylcarbamoyl chloride (1.1 eq) in anhydrous dichloromethane.

-

Add the N,N-dimethylcarbamoyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

References

In-depth Technical Guide: 2-bromoethyl N,N-dimethylcarbamate

CAS Number: 82524-20-7

This technical guide provides a comprehensive overview of 2-bromoethyl N,N-dimethylcarbamate, a key chemical intermediate with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and applications, particularly in the context of neurologically active compounds.

Physicochemical Properties

This compound is a carbamate ester characterized by the presence of a bromoethyl group, making it a valuable alkylating agent in organic synthesis. A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| CAS Number | 82524-20-7 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₅H₁₀BrNO₂ | --INVALID-LINK-- |

| Molecular Weight | 196.04 g/mol | --INVALID-LINK-- |

| Predicted XLogP3 | 1.3 | --INVALID-LINK-- |

| Topological Polar Surface Area | 29.5 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 9 | --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

Synthesis

Postulated Experimental Protocol:

Materials:

-

2-Bromoethanol

-

N,N-Dimethylcarbamoyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Pyridine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoethanol (1.0 equivalent) and a tertiary amine base (1.1 equivalents) in an anhydrous aprotic solvent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of N,N-dimethylcarbamoyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred mixture via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Note: This is a generalized protocol and may require optimization of reaction conditions, solvents, and purification methods.

Applications in Drug Development

Carbamate-containing compounds are prevalent in medicinal chemistry and are key components of several approved drugs.[1] N,N-disubstituted carbamates, in particular, are of significant interest as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[2][3]

Role as a Synthetic Intermediate for Acetylcholinesterase Inhibitors

The structure of this compound makes it an ideal reagent for introducing the N,N-dimethylcarbamoyl group into molecules, a crucial step in the synthesis of various potential therapeutic agents. A prime example of a marketed drug with a similar structural motif is Rivastigmine , a carbamate inhibitor of both acetylcholinesterase and butyrylcholinesterase used in the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[][5]

The synthesis of Rivastigmine involves the reaction of a key phenolic intermediate, (S)-3-[1-(dimethylamino)ethyl]phenol, with N-ethyl-N-methylcarbamoyl chloride.[][6][7] This highlights the general synthetic strategy where a carbamoyl chloride is reacted with a hydroxyl group to form the carbamate ester linkage. This compound can be envisioned to participate in similar reactions, acting as an alkylating agent to introduce the N,N-dimethylcarbamoyloxyethyl moiety onto a target scaffold.

The workflow for utilizing this compound in the synthesis of a hypothetical acetylcholinesterase inhibitor is depicted below.

Mechanism of Action in Acetylcholinesterase Inhibition

Carbamate-based inhibitors like Rivastigmine function by carbamoylating a serine residue within the active site of acetylcholinesterase.[2] This forms a stable, covalent intermediate that is slow to hydrolyze, thereby inactivating the enzyme and preventing the breakdown of the neurotransmitter acetylcholine. An increased concentration of acetylcholine in the synaptic cleft is associated with improved cognitive function in patients with Alzheimer's disease.[5] The N,N-dimethylcarbamoyl group provided by reagents such as this compound is central to this inhibitory mechanism.

The logical relationship of this inhibitory action is illustrated in the following diagram.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel therapeutic agents, particularly in the field of neuroscience. Its ability to introduce the N,N-dimethylcarbamoyl moiety makes it a key building block for the development of acetylcholinesterase inhibitors and other neurologically active compounds. Further research into its reactivity and applications is warranted to fully explore its utility in drug discovery and development.

References

- 1. rsc.org [rsc.org]

- 2. iris.uniroma1.it [iris.uniroma1.it]

- 3. New N,N-dimethylcarbamate inhibitors of acetylcholinesterase: design synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to the Molecular Structure of 2-bromoethyl N,N-dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic pathways of 2-bromoethyl N,N-dimethylcarbamate. Due to a lack of extensive published experimental data for this specific compound, this guide combines available database information with established principles of organic chemistry for related compounds.

Molecular Structure and Identification

This compound is a carbamate ester characterized by a dimethylamino group attached to the carbonyl carbon, an ethyl bridge, and a terminal bromine atom. Its fundamental structural details have been compiled from chemical databases.

The connectivity of the atoms is represented by the following chemical identifiers:

-

Molecular Formula: C₅H₁₀BrNO₂

-

SMILES: CN(C)C(=O)OCCBr[1]

-

InChI: InChI=1S/C5H10BrNO2/c1-7(2)5(8)9-4-3-6/h3-4H2,1-2H3[1]

-

InChIKey: WAORRHZAFUYCTO-UHFFFAOYSA-N[1]

The structural formula of this compound is depicted below:

Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Weight | 195.04 g/mol | PubChemLite[1] |

| Monoisotopic Mass | 194.98949 Da | PubChemLite[1] |

| XlogP | 1.3 | PubChemLite[1] |

| Collision Cross Section (CCS) Data | See Table 2 | PubChemLite[1] |

Table 1: Predicted Physicochemical Properties

Table 2: Predicted Collision Cross Section (CCS) Data [1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 195.99677 | 133.4 |

| [M+Na]⁺ | 217.97871 | 143.8 |

| [M-H]⁻ | 193.98221 | 137.9 |

| [M+NH₄]⁺ | 213.02331 | 156.7 |

| [M+K]⁺ | 233.95265 | 135.7 |

| [M+H-H₂O]⁺ | 177.98675 | 133.1 |

| [M+HCOO]⁻ | 239.98769 | 156.0 |

| [M+CH₃COO]⁻ | 254.00334 | 185.4 |

| [M+Na-2H]⁻ | 215.96416 | 140.2 |

| [M]⁺ | 194.98894 | 154.2 |

| [M]⁻ | 194.99004 | 154.2 |

Spectroscopic Data

No experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the surveyed literature.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not available in published literature. However, a plausible synthetic route can be proposed based on general methods for carbamate synthesis. One common method involves the reaction of an alcohol with an isocyanate, or in this case, more likely the reaction of an haloalkanol with a carbamoyl chloride or the reaction of a bromo-substituted alcohol with a source of the dimethylcarbamoyl group.

A potential, though not experimentally verified, synthesis is outlined below:

Hypothetical Synthesis of this compound

Reaction: 2-Bromoethanol + N,N-Dimethylcarbamoyl chloride → this compound + HCl

Procedure:

-

To a stirred solution of 2-bromoethanol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add N,N-dimethylcarbamoyl chloride (1.0 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Note: This is a theoretical protocol and would require optimization and experimental validation.

Visualizations

General Synthetic Workflow for N,N-Dialkylcarbamates

The following diagram illustrates a generalized workflow for the synthesis of N,N-dialkylcarbamates, highlighting the key stages from starting materials to the purified product.

General Reactivity of Carbamates

As no specific signaling pathways or reactivity studies for this compound are documented, this diagram illustrates the general chemical reactivity of the carbamate functional group.

Conclusion

This compound is a structurally defined organic molecule for which there is a notable absence of publicly available experimental data. Its molecular formula and connectivity are established in chemical databases. While predicted physicochemical properties offer some insight, a full understanding of its chemical behavior, reactivity, and potential applications requires experimental investigation. The provided hypothetical synthesis and general reactivity schemes serve as a starting point for researchers interested in exploring this compound further. This guide underscores the need for foundational research to characterize this and other less-studied small molecules to unlock their potential in various scientific and industrial domains.

References

Unraveling the Dual-Action Mechanism of 2-bromoethyl N,N-dimethylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromoethyl N,N-dimethylcarbamate, a molecule integrating a reactive bromoethyl group and a carbamate moiety, presents a compelling case for a dual mechanism of action. While specific experimental data for this compound is not extensively available in public literature, its structural components suggest a potential for both cholinesterase inhibition and covalent modification of biological targets through alkylation. This technical guide synthesizes information from related compounds to propose a hypothesized mechanism of action, providing a framework for future research and drug development endeavors.

Introduction

The therapeutic and toxicological profiles of chemical compounds are dictated by their molecular interactions within biological systems. This compound possesses two key functional groups that are known to elicit distinct biological responses. The N,N-dimethylcarbamate group is a well-established pharmacophore found in numerous cholinesterase inhibitors, which are critical in the management of conditions like Alzheimer's disease and myasthenia gravis. Concurrently, the 2-bromoethyl moiety is a known alkylating agent, capable of forming covalent bonds with nucleophilic residues in macromolecules, a mechanism often associated with both therapeutic (e.g., anticancer agents) and toxic effects. This guide explores the potential dual mechanism of action of this compound based on the established activities of its constituent chemical motifs.

Hypothesized Mechanism of Action: A Dual-Pronged Approach

The molecular architecture of this compound suggests a capacity for two distinct, yet potentially synergistic, mechanisms of action: inhibition of cholinesterases and alkylation of biomolecules.

Cholinesterase Inhibition via Carbamoylation

The N,N-dimethylcarbamate functional group is a recognized inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The proposed mechanism involves the carbamoylation of a critical serine residue within the active site of these enzymes. This process renders the enzyme inactive, leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

The general mechanism of cholinesterase inhibition by carbamates proceeds as follows:

-

Binding: The carbamate inhibitor binds to the active site of the cholinesterase enzyme.

-

Carbamoylation: The hydroxyl group of the active site serine attacks the carbonyl carbon of the carbamate, leading to the formation of a carbamoylated enzyme intermediate and the release of the alcohol or phenol leaving group.

-

Decarbamoylation: The carbamoylated enzyme is then slowly hydrolyzed to regenerate the active enzyme. The rate of this decarbamoylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, resulting in a prolonged inhibition of the enzyme.

Diagram of Hypothesized Cholinesterase Inhibition

Caption: Hypothesized mechanism of cholinesterase inhibition by this compound.

Alkylation via Aziridinium Ion Formation

The 2-bromoethyl group is a classic example of a moiety capable of forming a highly reactive electrophilic intermediate. Through intramolecular cyclization, the nitrogen atom of the carbamate can displace the bromide ion, forming a transient and highly strained three-membered aziridinium (ethyleneiminium) ion. This electrophilic species is then susceptible to attack by a wide range of biological nucleophiles.

Potential nucleophilic targets for alkylation include:

-

Proteins: Cysteine (thiol group), histidine (imidazole ring), methionine (thioether), and lysine (amino group) residues.

-

Nucleic Acids: Guanine (N7 position) and adenine (N1 and N3 positions) bases in DNA and RNA.

This covalent modification of essential biomolecules can lead to a variety of cellular consequences, including enzyme inactivation, disruption of protein function, and DNA damage, which can trigger apoptosis or other cellular stress responses.

Diagram of Hypothesized Alkylation Mechanism

Caption: Hypothesized alkylation mechanism of this compound.

Potential Synergistic Effects and Therapeutic Implications

The dual-action nature of this compound could lead to synergistic or complex pharmacological effects. For instance, the initial inhibition of cholinesterases could alter cellular signaling pathways, potentially making certain cellular components more or less susceptible to alkylation. Conversely, the alkylation of proteins or DNA could modulate the expression or activity of cholinesterases.

This dual mechanism could be explored for therapeutic advantages. For example, in the context of neurodegenerative diseases, the combination of cholinergic enhancement and the modulation of other cellular targets through alkylation could offer a multi-faceted therapeutic approach. In oncology, the alkylating properties could be harnessed for cytotoxic effects against cancer cells, while the impact on cholinergic signaling in the tumor microenvironment could be a secondary benefit.

Proposed Experimental Protocols for Mechanism Elucidation

To validate the hypothesized dual mechanism of action, a series of in vitro and in cellulo experiments are proposed.

Cholinesterase Inhibition Assays

-

Objective: To determine the inhibitory potency and selectivity of this compound against AChE and BChE.

-

Methodology:

-

Enzyme Source: Recombinant human AChE and BChE.

-

Assay Principle: The Ellman's assay, which measures the production of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

Pre-incubate the enzyme with the inhibitor for various time points.

-

Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine) and DTNB.

-

Monitor the change in absorbance at 412 nm over time.

-

-

Data Analysis: Calculate the IC₅₀ values (the concentration of inhibitor that causes 50% inhibition) and the inhibition constants (Kᵢ).

-

Alkylation Studies

-

Objective: To investigate the ability of this compound to alkylate model nucleophiles and biological macromolecules.

-

Methodology:

-

Model Nucleophile Assay:

-

React this compound with a model nucleophile such as 4-(p-nitrobenzyl)pyridine (NBP).

-

Alkylation of NBP results in a colored product that can be quantified spectrophotometrically.

-

-

Protein Alkylation Assay:

-

Incubate a model protein (e.g., bovine serum albumin) with this compound.

-

Use mass spectrometry (e.g., LC-MS/MS) to identify covalent adducts on specific amino acid residues.

-

-

DNA Alkylation Assay:

-

Incubate purified DNA with this compound.

-

Use techniques such as HPLC-MS or ₃₂P-postlabeling to detect the formation of DNA adducts.

-

-

Data Presentation

As specific experimental data for this compound is not available, the following tables are presented as templates for organizing future experimental findings.

Table 1: Cholinesterase Inhibition Profile of this compound

| Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| Human AChE | |||

| Human BChE |

Table 2: Alkylation Potential of this compound

| Assay | Endpoint | Result |

| NBP Alkylation | Rate of color formation | |

| Protein Alkylation (BSA) | Modified Amino Acids | |

| DNA Alkylation | Adducts Formed |

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, its chemical structure strongly suggests a dual functionality involving both cholinesterase inhibition and covalent alkylation. This guide provides a theoretical framework and proposed experimental approaches to investigate this hypothesis. A thorough understanding of its molecular interactions is paramount for any future development of this compound for therapeutic or other applications and for assessing its potential toxicological profile. The exploration of such dual-action compounds may open new avenues for the design of novel therapeutics with enhanced efficacy or unique pharmacological properties.

Spectroscopic and Synthetic Profile of 2-Bromoethyl N,N-Dimethylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a proposed synthetic route for 2-bromoethyl N,N-dimethylcarbamate. Due to the limited availability of experimental data in peer-reviewed literature, this document primarily presents predicted spectroscopic values and a plausible experimental protocol based on established chemical principles. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and empirical data for analogous chemical structures. It is important to note that experimental verification is required for confirmation.

Mass Spectrometry

Predicted mass spectrometry data for various adducts of this compound are presented below. This data is useful for the identification of the compound in mass spectrometric analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 195.99677 |

| [M+Na]⁺ | 217.97871 |

| [M-H]⁻ | 193.98221 |

| [M+NH₄]⁺ | 213.02331 |

| [M+K]⁺ | 233.95265 |

| [M+H-H₂O]⁺ | 177.98675 |

| [M+HCOO]⁻ | 239.98769 |

| [M+CH₃COO]⁻ | 254.00334 |

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR chemical shifts for this compound in CDCl₃ are outlined below. The multiplicity, integration, and proposed assignments are also included.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.30 | Triplet (t) | 2H | -O-CH₂ -CH₂Br |

| ~3.50 | Triplet (t) | 2H | -O-CH₂-CH₂ Br |

| ~2.95 | Singlet (s) | 6H | -N(CH₃ )₂ |

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are provided in the following table.

| Chemical Shift (ppm) | Assignment |

| ~156 | C =O (Carbamate) |

| ~65 | -O-CH₂ -CH₂Br |

| ~36 | -N(CH₃ )₂ |

| ~29 | -O-CH₂-CH₂ Br |

Predicted Infrared (IR) Spectroscopy

The predicted characteristic infrared absorption bands for this compound are listed below. These frequencies correspond to the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~2930-2850 | C-H stretch (alkane) |

| ~1700 | C=O stretch (carbamate) |

| ~1465 | C-H bend (alkane) |

| ~1260 | C-O stretch (ester) |

| ~1180 | C-N stretch (amine) |

| ~650 | C-Br stretch (alkyl halide) |

Proposed Experimental Protocol: Synthesis of this compound

This section outlines a plausible and detailed experimental protocol for the synthesis of this compound from commercially available starting materials. This procedure is based on standard organic synthesis methodologies for the formation of carbamates.

Reaction Scheme:

2-Bromoethanol + N,N-Dimethylcarbamoyl chloride → this compound + HCl

Materials and Reagents:

-

2-Bromoethanol

-

N,N-Dimethylcarbamoyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromoethanol (1.0 eq) and anhydrous dichloromethane (DCM, approximately 2 M concentration relative to 2-bromoethanol).

-

Base Addition: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Carbamoyl Chloride Addition: Dissolve N,N-dimethylcarbamoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the N,N-dimethylcarbamoyl chloride solution dropwise to the stirred reaction mixture at 0 °C over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization:

The structure and purity of the synthesized this compound should be confirmed using the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, IR, and MS).

Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed synthetic and analytical workflow for this compound.

Caption: Proposed synthesis workflow for this compound.

Caption: Workflow for the spectroscopic characterization of the synthesized product.

Solubility Profile of 2-bromoethyl N,N-dimethylcarbamate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 2-bromoethyl N,N-dimethylcarbamate in organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This document, therefore, serves to transparently report this data gap and to provide researchers with the necessary tools to determine these properties experimentally.

While direct solubility data for the target compound is unavailable, this guide furnishes qualitative solubility information for a structurally related compound, tert-Butyl N-(2-bromoethyl)carbamate, which may offer preliminary insights. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound is provided. This is supplemented by a visual workflow diagram to guide researchers in their own experimental design.

Solubility Data for this compound

Extensive searches of scholarly articles, chemical databases, and safety data sheets did not yield any quantitative or qualitative solubility data for this compound in any organic solvents. This indicates that such data may not be published in readily accessible resources or may not have been determined to date.

Solubility of a Structurally Related Compound: tert-Butyl N-(2-bromoethyl)carbamate

In the absence of data for the target compound, the solubility of a closely related structure, tert-Butyl N-(2-bromoethyl)carbamate, is presented below as a potential, albeit indirect, reference. It is crucial to note that the substitution of the N,N-dimethyl group with a tert-butyl group can significantly alter the physicochemical properties, including solubility. Therefore, the following information should be interpreted with caution and is not a direct substitute for experimental determination of the solubility of this compound.

Table 1: Qualitative Solubility of tert-Butyl N-(2-bromoethyl)carbamate

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for this compound, direct experimental determination is necessary. The following is a general and robust protocol for the gravimetric determination of the solubility of a solid organic compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of a solid organic compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Organic solvent of interest (e.g., acetone, ethanol, toluene, etc.)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps or sealed ampoules

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Pre-weighed collection vials

-

Vortex mixer or magnetic stirrer

-

Oven or vacuum oven

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period to reach equilibrium. The time required to reach equilibrium can vary and may need to be determined empirically (typically several hours to days).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is judged to have been reached (i.e., the concentration of the solution is no longer changing over time), allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and dispense a known volume of the clear, saturated solution into a pre-weighed collection vial. The filtration step is critical to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered saturated solution in the collection vial.

-

Place the collection vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.

-

Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final constant mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solid.

-

Solubility can be expressed in various units, such as:

-

g/100 g solvent = (mass of solid / mass of solvent) x 100

-

g/L = (mass of solid / volume of filtered solution)

-

mol/L (Molarity) = (moles of solid / volume of filtered solution in L)

-

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for the gravimetric determination of solubility.

Signaling Pathways

A thorough search of the literature did not reveal any established signaling pathways in which this compound is known to be involved.

Conclusion

While direct, published solubility data for this compound in organic solvents is currently unavailable, this guide provides researchers with a framework for addressing this knowledge gap. By referencing the qualitative solubility of a related compound and, more importantly, by following the detailed experimental protocol provided, scientists and drug development professionals can accurately determine the solubility profile of this compound, a critical parameter for its application in research and development.

An In-depth Technical Guide to the Discovery and History of Carbamate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamate compounds, esters of carbamic acid (NH₂COOH), represent a versatile class of organic molecules with a rich history of discovery and a broad spectrum of applications. From their origins as naturally occurring alkaloids to their development as life-saving pharmaceuticals and essential agricultural agents, carbamates have had a profound impact on human health and industry. Their unique ability to interact with biological systems, primarily through the inhibition of acetylcholinesterase, has been the driving force behind their extensive study and application. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanisms of action of carbamate compounds, tailored for researchers, scientists, and professionals in drug development.

A Journey Through Time: The History of Carbamate Compounds

The story of carbamates begins with the exploration of natural products. In the mid-19th century, European explorers in West Africa observed the use of the Calabar bean (Physostigma venenosum) in traditional medicine and rituals. This led to the isolation of the active compound, physostigmine , in 1864 by Jobst and Hesse.[1] Physostigmine, a naturally occurring carbamate, was found to be a potent inhibitor of acetylcholinesterase, an enzyme crucial for nerve function. This discovery laid the foundation for the development of a vast array of synthetic carbamates.

The early 20th century saw the beginning of synthetic carbamate chemistry. In the 1930s, the synthesis of aliphatic esters of carbamic acid paved the way for the introduction of carbamate pesticides, initially as fungicides.[2] A significant milestone in the history of carbamate insecticides was the development and marketing of carbaryl by the Union Carbide Corporation in 1953.[2]

The therapeutic potential of carbamates was further realized with the synthesis of meprobamate in 1950. This compound ushered in the era of tranquilizers and became a widely prescribed anti-anxiety medication. The success of these early carbamates spurred further research, leading to the development of a diverse range of carbamate-based drugs for various therapeutic areas.

Quantitative Data on Carbamate Compounds

The efficacy and properties of carbamate compounds are best understood through quantitative data. The following tables summarize key physicochemical properties, toxicological data for pesticides, and inhibitory constants for medicinal carbamates.

Table 1: Physicochemical Properties of Selected Carbamate Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility (mg/L) |

| Carbaryl | C₁₂H₁₁NO₂ | 201.22 | 142 | 120 |

| Aldicarb | C₇H₁₄N₂O₂S | 190.27 | 100 | 6000 |

| Propoxur | C₁₁H₁₅NO₃ | 209.24 | 91 | 2000 |

| Physostigmine | C₁₅H₂₁N₃O₂ | 275.35 | 105-106 | 2500 |

| Meprobamate | C₉H₁₈N₂O₄ | 218.25 | 104-106 | 3700 |

Table 2: Acute Oral LD₅₀ Values of Selected Carbamate Insecticides in Rats

| Insecticide | Oral LD₅₀ (mg/kg) in Male Rats | Oral LD₅₀ (mg/kg) in Female Rats |

| Aldicarb | 0.93 | 0.93 |

| Carbofuran | 8 | 14 |

| Methomyl | 17 | 24 |

| Propoxur | 95 | 104 |

| Carbaryl | 850 | 500 |

| Bendiocarb | 40-156 | 40-156 |

Data compiled from various sources.

Table 3: IC₅₀ Values of Selected Carbamate Drugs for Acetylcholinesterase (AChE) Inhibition

| Drug | IC₅₀ for Human AChE (nM) | Target Indication |

| Physostigmine | ~5 | Glaucoma, Myasthenia Gravis |

| Neostigmine | ~10 | Myasthenia Gravis |

| Pyridostigmine | ~30 | Myasthenia Gravis |

| Rivastigmine | ~400 | Alzheimer's Disease |

IC₅₀ values can vary depending on experimental conditions.

Key Experimental Protocols

The synthesis of carbamate compounds is a cornerstone of their development. Below are detailed methodologies for the synthesis of historically and medicinally significant carbamates.

Synthesis of Carbaryl (1-naphthyl-N-methylcarbamate)

This procedure is adapted from a laboratory experiment and demonstrates a common method for synthesizing carbamate insecticides.

Materials:

-

1-Naphthol

-

Methyl isocyanate

-

Triethylamine (catalyst)

-

Dry ethyl ether

-

Acetone

Procedure:

-

Dissolve 2.0 g (0.0139 mol) of 1-naphthol in 4 mL of dry ethyl ether in a 25-mL round-bottom flask.

-

Add 5 drops of triethylamine and a boiling stone.

-

Add 4 mL of an acetone solution containing 0.87 g (0.0153 mol) of methyl isocyanate.

-

Equip the flask with a reflux condenser and allow the mixture to stand at room temperature for 15 minutes.

-

Cool the flask in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with two 5-mL portions of cold ethyl ether.

-

Air dry the crystals to obtain crude carbaryl. The melting point of the crude product can be determined and compared to the literature value (142 °C).

Synthesis of Physostigmine (Percy Julian's Total Synthesis - Abridged)

Percy Julian's total synthesis of physostigmine in 1935 was a landmark achievement in organic chemistry.[3][4][5][6] The full synthesis is a multi-step process; a simplified schematic is presented below, highlighting the key transformations. A detailed, step-by-step protocol is beyond the scope of this guide but can be found in Julian's original publications in the Journal of the American Chemical Society.[1]

The synthesis begins with the construction of the core indole structure, followed by the formation of the pyrrolidine ring and subsequent introduction of the carbamate functionality.

Key Stages of Julian's Physostigmine Synthesis:

-

Synthesis of the Oxindole Core: Starting from simple aromatic precursors, the oxindole ring system is constructed.

-

Formation of the Furoindoline Intermediate: A key step involves the cyclization to form the furoindoline ring system characteristic of physostigmine.

-

Introduction of the Methylamino Group: The nitrogen atom for the carbamate is introduced and methylated.

-

Carbamoylation: The final step involves the reaction with methyl isocyanate to form the carbamate ester.

Synthesis of Mancozeb (A Dithiocarbamate Fungicide)

Mancozeb is a coordination complex of manganese and zinc with the ethylene bis-dithiocarbamate ligand. Its synthesis involves a multi-step process.

Materials:

-

Carbon disulfide (CS₂)

-

Ethylenediamine

-

Sodium hydroxide (NaOH)

-

Manganese sulfate (MnSO₄)

-

Zinc sulfate (ZnSO₄)

Procedure:

-

Formation of Nabam (Disodium ethylene bis-dithiocarbamate): Carbon disulfide is reacted with ethylenediamine in the presence of sodium hydroxide to form an aqueous solution of nabam.

-

Precipitation of Maneb (Manganese ethylene bis-dithiocarbamate): An aqueous solution of manganese sulfate is added to the nabam solution, causing the precipitation of maneb.

-

Formation of Mancozeb: The maneb precipitate is then reacted with an aqueous solution of zinc sulfate to form the final mancozeb complex.

-

The resulting mancozeb is then filtered, washed, and dried.

Visualizing the Mechanisms and Workflows

Understanding the mechanisms of action and experimental workflows is crucial for researchers. The following diagrams, rendered in Graphviz DOT language, illustrate key processes involving carbamate compounds.

Mechanism of Acetylcholinesterase Inhibition

Carbamate insecticides and many medicinal carbamates exert their effects by inhibiting the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of nerve impulses.

Caption: Mechanism of acetylcholinesterase inhibition by carbamates.

Base-Catalyzed Hydrolysis of Carbamates

Carbamates can undergo hydrolysis, particularly under basic conditions. This process is important for their metabolism and environmental degradation.

Caption: Base-catalyzed hydrolysis of a carbamate ester.

General Workflow for Screening Carbamate Insecticides

The development of new insecticides involves a systematic screening process to evaluate their efficacy and safety.

Caption: A generalized workflow for the screening of new carbamate insecticides.

Conclusion

The discovery and development of carbamate compounds have been a remarkable journey, from the ethnobotanical origins of physostigmine to the rational design of modern drugs and pesticides. Their diverse applications underscore the importance of this chemical class in science and society. For researchers and professionals in drug development and agricultural science, a thorough understanding of the history, chemistry, and biological activity of carbamates is essential for future innovation. This technical guide provides a foundational resource to support these endeavors, offering a blend of historical context, quantitative data, and practical methodologies. The continued exploration of carbamate chemistry holds the promise of new discoveries and solutions to pressing challenges in medicine and agriculture.

References

An In-depth Technical Guide on the Theoretical Properties of Bromo-substituted Carbamates

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the core theoretical properties of bromo-substituted carbamates, a class of compounds of significant interest in medicinal chemistry and drug development. The document summarizes key quantitative data, details experimental protocols for their synthesis, and visualizes relevant biological pathways and experimental workflows.

Introduction

Bromo-substituted carbamates are organic compounds characterized by the presence of a carbamate functional group (–NHCOO–) and one or more bromine atoms attached to an aromatic or aliphatic scaffold. The incorporation of bromine, a halogen atom, can significantly influence the physicochemical and biological properties of the parent carbamate molecule. These modifications can alter lipophilicity, metabolic stability, and binding interactions with biological targets, making them attractive candidates for drug design and development.[1][2] Carbamates, in general, are known to act as inhibitors of enzymes such as acetylcholinesterase and are being investigated for their potential in treating neurodegenerative diseases and cancer.[3][4][5] The addition of bromine can further modulate this activity, offering a strategy for fine-tuning the pharmacological profile of these compounds.

Theoretical and Physicochemical Properties

The introduction of a bromine atom to a carbamate structure imparts distinct electronic and steric effects that can be quantified through computational and experimental methods. These properties are crucial for understanding the structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Molecular Geometry

The three-dimensional arrangement of atoms in bromo-substituted carbamates dictates their interaction with biological macromolecules. X-ray crystallography provides precise measurements of bond lengths and angles, offering insights into the molecule's conformation.

Table 1: Selected Bond Lengths and Angles for Methyl N-(2-bromo-4-chlorophenyl)carbamate [6]

| Parameter | Bond | Length (Å) | Parameter | Bonds | Angle (°) |

| Bond Lengths | Br1—C1 | 1.896 (2) | Bond Angles | C6—C1—Br1 | 119.33 (16) |

| C1—C2 | 1.385 (3) | C2—C1—Br1 | 120.32 (16) | ||

| C2—N1 | 1.419 (3) | C1—C2—N1 | 121.16 (19) | ||

| N1—C7 | 1.348 (3) | C3—C2—N1 | 118.8 (2) | ||

| C7—O1 | 1.218 (3) | C2—N1—C7 | 126.98 (19) | ||

| C7—O2 | 1.343 (3) | O1—C7—N1 | 125.7 (2) | ||

| O2—C8 | 1.455 (3) | O1—C7—O2 | 123.6 (2) | ||

| Cl1—C4 | 1.741 (2) | N1—C7—O2 | 110.70 (19) | ||

| C7—O2—C8 | 115.82 (18) |

Electronic Properties

Table 2: Calculated Electronic Properties of Selected Carbamates (Representative Data)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Phenylcarbamate | -6.5 | -0.8 | 5.7 | 2.5 |

| 4-Bromophenylcarbamate | -6.7 | -1.1 | 5.6 | 1.9 |

Note: The values in this table are illustrative and based on general trends observed in computational studies of similar aromatic compounds. Specific values would require dedicated DFT calculations for each molecule.

Table 3: Mulliken Atomic Charges of a Representative Bromo-substituted Carbamate (Illustrative)

| Atom | Charge (a.u.) |

| Br | -0.05 |

| C (aromatic, attached to Br) | +0.02 |

| N (carbamate) | -0.65 |

| C (carbonyl) | +0.70 |

| O (carbonyl) | -0.55 |

| O (ester) | -0.50 |

Note: These are representative values to illustrate the charge distribution. Actual values vary depending on the specific molecule and the computational method used.

Synthesis and Experimental Protocols

The synthesis of bromo-substituted carbamates can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.

General Synthetic Routes

A common method for the synthesis of aryl carbamates involves the reaction of a bromo-substituted aniline with a chloroformate in the presence of a base.[7] Another approach is the reaction of a bromo-substituted isocyanate with an alcohol.[8]

Detailed Experimental Protocols

Synthesis of Ethyl 4-bromophenyl carbamate [7]

This procedure involves the reaction of a halogenated aromatic amine with ethyl chloroformate.

-

Materials: 4-bromoaniline, ethyl chloroformate, sodium bicarbonate, acetone.

-

Procedure:

-

Dissolve 4-bromoaniline in acetone in a reaction flask.

-

Add sodium bicarbonate to the solution to act as a base.

-

Slowly add ethyl chloroformate to the reaction mixture at room temperature.

-

Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the sodium bicarbonate and any other solid byproducts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel, followed by recrystallization to yield pure ethyl 4-bromophenyl carbamate.

-

Synthesis of Methyl N-(3-chloro-4-bromophenyl) carbamate [8]

This synthesis is achieved by reacting the corresponding isocyanate with methanol.

-

Materials: 4-bromo-3-chlorophenyl isocyanate, methanol, toluene.

-

Procedure:

-

Dissolve 116 parts by weight of 4-bromo-3-chlorophenyl isocyanate in 50 parts by weight of toluene.

-

Slowly add 20 parts by weight of methanol to the solution at a cool temperature.

-

Heat the solution and maintain it at boiling point for 2 to 3 hours.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the resulting solid from a mixture of benzene and cyclohexane to obtain the pure product.

-

Synthesis of N,N'-hexamethylenebis[(2-bromophenoxy)-carbamate] [9]

A detailed experimental protocol for this specific compound is not fully elaborated in the available literature, but the general approach would involve the reaction of 1,6-hexamethylene diisocyanate with 2-bromophenol in an appropriate solvent and potentially a catalyst.

Biological Activity and Signaling Pathways

Bromo-substituted carbamates have been investigated for a range of biological activities, including as insecticides and for their potential in human therapeutics.[7] A key mechanism of action for many carbamates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1][5]

Nrf2 Signaling Pathway

Recent studies have suggested that carbamate compounds can induce toxic effects by affecting the Nrf2 signaling pathway.[10] The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a crucial cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to electrophiles or reactive oxygen species (ROS), Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes. Some carbamates or their metabolites may act as electrophiles that can disrupt this delicate balance.

Acetylcholinesterase Inhibition

The primary mechanism of insecticidal and some neuro-active carbamates is the inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of nerve impulses. The carbamate acts as a "pseudo-irreversible" inhibitor by carbamylating a serine residue in the active site of AChE. The bromo-substitution can affect the binding affinity and the rate of carbamylation and decarbamylation.

Conclusion

Bromo-substituted carbamates represent a versatile class of molecules with significant potential in drug discovery and development. The introduction of bromine provides a means to modulate their electronic and steric properties, thereby influencing their biological activity. This guide has provided an overview of their theoretical properties, synthetic methodologies, and key biological pathways they are known to affect. Further research, particularly systematic computational studies on a broader range of bromo-substituted carbamates, is warranted to build more comprehensive structure-activity relationship models. Such studies will be invaluable for the rational design of next-generation carbamate-based therapeutics with enhanced efficacy and safety profiles.

References

- 1. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. iucrdata.iucr.org [iucrdata.iucr.org]

- 7. Efficacy of ethyl-4-bromophenyl carbamate on different Rhipicephalus microplus stages implanted in cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3636079A - Methyl n-(3-chloro-4-bromo phenyl) carbamate - Google Patents [patents.google.com]

- 9. ppublishing.org [ppublishing.org]

- 10. researchgate.net [researchgate.net]

physical characteristics of N,N-dimethylcarbamate derivatives

An In-Depth Technical Guide on the Physical Characteristics of N,N-Dimethylcarbamate Derivatives

Introduction

N,N-dimethylcarbamate derivatives represent a significant class of organic compounds characterized by the carbamate functional group (-OC(O)N(CH₃)₂). This structural motif is integral to numerous molecules across various scientific disciplines, including pharmaceuticals, agrochemicals, and materials science.[1][2][3] Their biological activity is often linked to their ability to act as acetylcholinesterase inhibitors, making them relevant in the treatment of diseases like myasthenia gravis and Alzheimer's.[4] The physical characteristics of these derivatives, such as their state, solubility, and spectroscopic properties, are fundamental to their synthesis, formulation, and mechanism of action. This guide provides a comprehensive overview of these properties for researchers, scientists, and professionals in drug development.

Core Physical Characteristics

The physical state and properties of N,N-dimethylcarbamate derivatives are dictated by the nature of the substituent attached to the carbamate oxygen. These properties are crucial for determining their handling, processing, and bioavailability. Generally, simpler alkyl and aryl derivatives range from liquids to low-melting solids at room temperature.[1][2][5]

The polarity imparted by the carbamate group influences the solubility of these compounds. They typically exhibit good solubility in organic solvents and moderate to limited solubility in water, a key consideration for both synthetic workups and pharmaceutical formulations.[1][2][6]

Table 1: Physical Properties of Selected N,N-Dimethylcarbamate Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Physical State |

| N,N-Dimethylcarbamic Acid | 7260-94-8 | C₃H₇NO₂ | 89.09 | 144.7 (at 760 mmHg)[7] | 1.114[7] | Liquid |

| Methyl N,N-dimethylcarbamate | 7541-16-4 | C₄H₉NO₂ | 103.12[8] | - | - | - |

| Ethyl N,N-dimethylcarbamate | 687-48-9 | C₅H₁₁NO₂ | 117.15[1] | - | - | Colorless to pale yellow liquid[1] |

| Isopropyl N,N-dimethylcarbamate | 38580-89-1 | C₆H₁₃NO₂ | 131.17[2] | - | - | Colorless to pale yellow liquid[2] |

| tert-Butyl N,N-dimethylcarbamate | 7541-17-5 | C₇H₁₅NO₂ | 145.20[9] | - | - | - |

| Phenyl N,N-dimethylcarbamate | 6969-90-0 | C₉H₁₁NO₂ | 165.19[10] | - | - | - |

| Dimethylammonium N,N-dimethylcarbamate | 4137-10-4 | C₅H₁₄N₂O₂ | 134.18[11] | 60-61[11] | 1.05[11] | Liquid |

| 3-Dimethylaminophenyl N,N-dimethylcarbamate | 16088-19-0 | C₁₁H₁₆N₂O₂ | 208.26[5] | 195 (at 20 Torr)[5] | 1.102 (Predicted)[5] | Oil to Low-Melting Solid[5] |

Spectroscopic and Analytical Characterization

The structural elucidation and confirmation of N,N-dimethylcarbamate derivatives rely heavily on modern spectroscopic techniques.

-

Infrared (IR) Spectroscopy : IR spectroscopy is a valuable tool for identifying the key carbamate functional group. The characteristic C=O stretching vibration is a prominent feature in the spectra of these compounds. Experimental and theoretical studies, such as those performed on isomers of 2-N,N-dimethylaminecyclohexyl 1-N',N'-dimethylcarbamate, provide detailed vibrational analysis.[4][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure. The chemical shifts of the N-methyl protons are particularly diagnostic. Dynamic NMR studies at variable temperatures can be used to investigate hindered rotation around the C-N bond, a common feature in carbamates.[13][14]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation patterns, confirming the compound's identity. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for both identification and quantification, especially for detecting trace amounts after suitable derivatization.[15][16] For instance, derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate can enhance the ionization yield of small peptides and glycopeptides for MS analysis.[17]

Experimental Protocols

Detailed and reproducible experimental methods are critical for the synthesis and analysis of N,N-dimethylcarbamate derivatives.

General Synthesis Protocols

Several synthetic routes are available for the preparation of N,N-dimethylcarbamates, with the choice depending on the starting materials and desired scale.

-

From Alcohols via Carbamoyl-imidazoles : This three-step method involves the reaction of an alcohol with carbonyldiimidazole (CDI) to form an alkoxycarbonyl imidazole intermediate. This intermediate is then converted to a more reactive imidazolium salt, which reacts with dimethylamine to yield the final carbamate product in high yields.[18]

-

Hofmann Rearrangement of Amides : A green chemistry approach involves the Hofmann rearrangement of aromatic amides. This one-pot, two-step process uses oxone and potassium chloride to generate an N-chloro intermediate, which then rearranges in the presence of a base to an isocyanate that is trapped by an alcohol to form the carbamate.[19]

-

Three-Component Coupling : N-alkyl carbamates can be synthesized via a three-component coupling of a primary amine, carbon dioxide, and an alkyl halide. This reaction is typically performed in the presence of a base like cesium carbonate in an anhydrous solvent such as DMF.[3]

Analytical and Spectroscopic Protocols

-

Infrared (IR) Spectroscopy Protocol :

-

Prepare a solution of the N,N-dimethylcarbamate derivative in a suitable IR-transparent solvent (e.g., CCl₄).[12]

-

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrophotometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analyze the spectrum for characteristic peaks, particularly the strong carbonyl (C=O) stretch.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol :

-

Dissolve a 5-10 mg sample of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[20]

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

For dynamic studies, acquire spectra at various temperatures to observe changes in peak shape and coalescence, allowing for the calculation of rotational energy barriers.[14]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Trace Analysis :

-

For volatile or semi-volatile derivatives, prepare a dilute solution in a suitable solvent (e.g., ethyl acetate).

-

For trace analysis of related compounds like N,N-dimethylcarbamoyl chloride (DMCC), a derivatization step may be required. For example, DMCC can be derivatized with ethanol to form the more stable ethyl N,N-dimethylcarbamate.[15]

-

Inject the sample into a GC-MS system equipped with an appropriate column.

-

Analyze the resulting chromatogram and mass spectra to identify and quantify the components.

-

Visualizing Workflows

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of N,N-dimethylcarbamate derivatives.

Analytical Workflow

This diagram outlines the typical workflow for the analytical characterization of a synthesized N,N-dimethylcarbamate derivative.

Conclusion

The physical and chemical properties of N,N-dimethylcarbamate derivatives are diverse and fundamentally linked to their molecular structure. A thorough understanding of their characteristics, from melting and boiling points to their spectroscopic signatures, is essential for their effective application in research and development. The protocols and workflows outlined in this guide provide a solid foundation for scientists working with this important class of compounds, facilitating their synthesis, characterization, and deployment in the development of new technologies and therapeutics.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scielo.br [scielo.br]

- 5. 3-dimethylaminophenyl dimethylcarbamate CAS#: 16088-19-0 [amp.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Page loading... [guidechem.com]

- 8. Carbamic acid, dimethyl-, methyl ester | C4H9NO2 | CID 123254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tert-butyl N,N-dimethylcarbamate | C7H15NO2 | CID 312724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Phenyl-n,n-dimethyl carbamate [webbook.nist.gov]

- 11. 4137-10-4 CAS MSDS (DIMETHYLAMMONIUM DIMETHYLCARBAMATE(DIMCARB)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for enhancing the ionization yield of small peptides and glycopeptides in matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

An In-depth Technical Guide to the Reactivity of the Bromoethyl Group

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical reactivity of the bromoethyl group (–CH₂CH₂Br), a versatile functional group in organic synthesis and medicinal chemistry. We will explore its core reactivity principles, key reaction types, quantitative data, and applications, with a focus on providing practical information for laboratory professionals.

Core Reactivity Principles

The reactivity of the bromoethyl group is primarily dictated by the properties of the Carbon-Bromine (C-Br) bond and the nature of the ethyl linker.

-